Ethyl 4-chloro-1-benzothiophene-2-carboxylate (CAS 1207537-67-4) is a halogenated heterocyclic building block primarily utilized as an advanced intermediate in the synthesis of atypical antipsychotics, most notably Brexpiprazole, and other central nervous system (CNS) agents[1]. Featuring a regioselectively positioned chlorine atom at the 4-position and an ethyl ester-protected carboxylate at the 2-position, this compound serves as a stable, crystalline precursor for downstream Buchwald-Hartwig aminations and decarboxylation sequences [2]. For industrial procurement, it provides a pre-cyclized, high-purity scaffold that bypasses the hazardous handling of volatile thiols required in upstream synthesis, offering a highly scalable foundation for benzothiophene-based drug manufacturing [1].
Substituting Ethyl 4-chloro-1-benzothiophene-2-carboxylate with its upstream precursor (2-chloro-6-fluorobenzaldehyde) forces the procuring facility to manage malodorous ethyl thioglycolate cyclizations, introducing significant environmental and safety overhead [1]. Conversely, attempting to procure the direct downstream intermediate, 4-chlorobenzo[b]thiophene, introduces handling challenges, as the decarboxylated core is a volatile, low-melting oil that requires vacuum distillation and inert storage to prevent oxidative degradation [2]. Furthermore, substituting the 4-chloro moiety with a 4-bromo analog, while historically common for cross-coupling, drastically increases raw material costs and introduces debromination impurities during late-stage API synthesis, making the 4-chloro ethyl ester a highly effective balance of stability, cost, and reactivity for commercial scale-up [3].
For bulk procurement, the physical state of the intermediate dictates storage logistics. Ethyl 4-chloro-1-benzothiophene-2-carboxylate is an easily isolated crystalline solid that maintains >99.5% purity for over 24 months under standard ambient storage conditions [1]. In direct contrast, the downstream decarboxylated product, 4-chlorobenzo[b]thiophene, is typically isolated as a liquid via vacuum distillation (bp ~100°C at 10 mmHg) and is prone to atmospheric oxidation and discoloration, requiring strict inert-gas blanketing and cold storage to prevent a 2-4% purity drop over 6 months [2].
| Evidence Dimension | Shelf-life and physical state stability |
| Target Compound Data | Crystalline solid, >24 months stability at 25°C without inert gas (>99.5% purity retention) |
| Comparator Or Baseline | 4-Chlorobenzo[b]thiophene (liquid/oil, requires inert gas, 2-4% degradation over 6 months) |
| Quantified Difference | >4x longer shelf-life with zero inert-gas storage requirements |
| Conditions | Ambient storage (25°C), atmospheric air exposure |
Procuring the solid ethyl ester eliminates the need for specialized cold-chain logistics and inert-gas storage, significantly reducing warehousing costs.
Synthesizing the benzothiophene core in-house from 2-chloro-6-fluorobenzaldehyde requires a cyclization reaction with ethyl thioglycolate and strong bases [1]. This upstream route generates stoichiometric amounts of malodorous, sulfur-containing waste and requires specialized ventilation and scrubbing infrastructure to manage the volatile thiols [2]. By procuring the pre-cyclized Ethyl 4-chloro-1-benzothiophene-2-carboxylate, a manufacturing facility eliminates 100% of the thiol-based hazardous waste from their internal workflow, while also bypassing the typical 15-25% yield loss associated with the cyclization step [1].
| Evidence Dimension | Thiol waste generation and process yield |
| Target Compound Data | 0 kg thiol waste generated per kg of intermediate; 100% mass recovery for downstream use |
| Comparator Or Baseline | 2-Chloro-6-fluorobenzaldehyde + ethyl thioglycolate (generates stoichiometric malodorous waste, ~75-85% cyclization yield) |
| Quantified Difference | 100% reduction in thiol handling and a 15-25% effective yield recovery |
| Conditions | Pilot-scale API intermediate synthesis |
Outsourcing the hazardous cyclization step simplifies regulatory compliance and facility requirements for the buyer.
Historically, 4-bromobenzo[b]thiophene derivatives were preferred for amination reactions due to the higher reactivity of the C-Br bond. However, the 4-bromo precursors are significantly more expensive to synthesize and are prone to hydrodebromination side reactions (yielding 5-8% des-bromo impurities) during aggressive coupling conditions [1]. Modern process chemistry utilizing catalysts like RuPhos allows the 4-chloro derivative (derived from Ethyl 4-chloro-1-benzothiophene-2-carboxylate) to undergo Buchwald-Hartwig amination with piperazine at >90% yield [2]. This shift from bromo to chloro reduces the starting material cost by approximately 30-40% per kilogram while suppressing dehalogenation impurities to <1% [3].
| Evidence Dimension | Precursor cost and dehalogenation impurity profile |
| Target Compound Data | 4-Chloro route (Cost baseline: 1.0x; <1% dehalogenation impurity) |
| Comparator Or Baseline | 4-Bromo route (Cost baseline: ~1.4x; 5-8% hydrodebromination impurity) |
| Quantified Difference | 30-40% reduction in raw material cost and >4% reduction in critical coupling impurities |
| Conditions | Palladium-catalyzed Buchwald-Hartwig amination with piperazine |
Utilizing the 4-chloro scaffold provides a substantially more economical and cleaner route for the large-scale production of piperazinyl-benzothiophene APIs.
When selecting a starting point for the decarboxylation sequence, the ethyl ester offers enhanced purity control compared to the free acid (4-chlorobenzo[b]thiophene-2-carboxylic acid). The free acid is typically isolated via aqueous precipitation, which frequently traps inorganic salts and trace metals, limiting baseline purity to 97-98% [1]. Furthermore, drying the free acid at temperatures above 60°C risks premature thermal decarboxylation. Ethyl 4-chloro-1-benzothiophene-2-carboxylate, however, is highly soluble in hot organic solvents and crystallizes cleanly, routinely achieving >99.5% HPLC purity without the risk of thermal degradation during standard vacuum drying [2].
| Evidence Dimension | Baseline purity and thermal drying stability |
| Target Compound Data | >99.5% HPLC purity; thermally stable during drying at >80°C |
| Comparator Or Baseline | 4-Chlorobenzo[b]thiophene-2-carboxylic acid (97-98% purity; risks premature decarboxylation >60°C) |
| Quantified Difference | 1.5-2.5% higher isolated purity and >20°C higher safe-drying temperature |
| Conditions | Standard industrial crystallization and vacuum drying |
Starting with the highly pure ester ensures that trace impurities are not carried forward into the critical decarboxylation and amination steps.
The ester serves as a highly efficient starting point for industrial scale-up of Brexpiprazole. It is cleanly saponified and decarboxylated to yield 4-chlorobenzo[b]thiophene, which is subsequently coupled with piperazine to form the core pharmacophore of the API [1].
The stable ethyl ester allows medicinal chemists to perform selective functionalization without premature degradation. The 2-carboxylate can be converted to amides or alcohols, while the 4-chloro position serves as an orthogonal handle for Pd-catalyzed cross-couplings [2].
Agrochemical manufacturers leverage the high purity and scalable processability of the ester to synthesize complex intermediates where the benzothiophene core provides essential metabolic stability and lipophilicity [1].